molecular formula C14H18N4S B4541439 N-(4-isopropylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea

N-(4-isopropylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea

Cat. No. B4541439
M. Wt: 274.39 g/mol
InChI Key: UFQHFLPVIJFKGZ-UHFFFAOYSA-N
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Description

The compound N-(4-isopropylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea belongs to a class of organic compounds known as thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom and are known for their diverse applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

Thioureas, including the compound , are typically synthesized through the reaction of amines with thiocyanates or isothiocyanates. The process involves the formation of thiourea derivatives, which can be further modified to achieve the desired compound (Yusof et al., 2010). The synthesis of similar compounds has been achieved through multi-step reactions involving various starting materials and conditions (Zhang et al., 2011).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often characterized by spectroscopic techniques like IR, NMR, and X-ray crystallography. These methods provide detailed insights into the molecular geometry, bond lengths, and angles, and the overall three-dimensional arrangement of atoms in the crystal structure (Saeed & Parvez, 2005).

Chemical Reactions and Properties

Thiourea derivatives exhibit a range of chemical reactivity, often participating in cycloaddition, substitution, and condensation reactions. They can react with various reagents to form heterocyclic compounds, demonstrating versatility in organic synthesis (Hunnur et al., 2005). Additionally, they can act as catalysts in certain reactions, like the Knoevenagel condensation (Li et al., 2011).

properties

IUPAC Name

1-(1-methylpyrazol-3-yl)-3-(4-propan-2-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c1-10(2)11-4-6-12(7-5-11)15-14(19)16-13-8-9-18(3)17-13/h4-10H,1-3H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQHFLPVIJFKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)NC2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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